molecular formula C10H7NO2S B076956 5-phenyl-1,3-thiazole-4-carboxylic Acid CAS No. 13743-14-1

5-phenyl-1,3-thiazole-4-carboxylic Acid

Cat. No. B076956
CAS RN: 13743-14-1
M. Wt: 205.23 g/mol
InChI Key: BIIMZWZUYMBFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-1,3-thiazole-4-carboxylic acid is a compound with potential relevance in various chemical and biological studies. Its structural and chemical properties have been examined to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives can involve multiple steps, including the reaction of aromatic aldehydes with dichloroacetic acid and thiourea, leading to the formation of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives (Dulaimy, Kadhim, Attia, & Thani, 2017). The Friedel–Crafts intramolecular cyclization using polyphosphoric acid has been utilized to transform 5-phenylthiazole-4-carboxylic acids into indeno[2,1-d]thiazoles, highlighting a novel route for synthesizing complex heterocyclic structures (Mamedov, Gubaidullin, Nurkhametova, Litvinov, & Levin, 2004).

Molecular Structure Analysis

The crystal and molecular structure of related compounds has been determined by X-ray analysis, providing insight into their geometric and electronic structure. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, has been determined, contributing to the understanding of the thiazole derivative's structural attributes (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

The reactivity and chemical behavior of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives have been studied, showing how various substituents and conditions affect their reactions and properties. For instance, intramolecular cyclization and interactions with different chemical agents can lead to various heterocyclic assemblies with potential biological activity (Petkevich, Zhukovskaya, Dikusar, Akishina, Kurman, Nikitina, Zaytsev, & Potkin, 2021).

Physical Properties Analysis

The liquid crystalline behaviors and physical properties of thiazole derivatives, including those similar to 5-phenyl-1,3-thiazole-4-carboxylic acid, have been explored, revealing how molecular structure affects phase transitions and material properties (Jaffer, Aldhaif, & Tomi, 2017).

Chemical Properties Analysis

Chemical properties such as hydrogen bonding, solvent effects, and non-linear optical properties of thiazole derivatives are crucial for understanding their behavior in different environments and potential applications in materials science and pharmacology (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Scientific Research Applications

  • Corrosion Inhibition : Thiazole-based pyridine derivatives, including those related to 5-phenyl-1,3-thiazole-4-carboxylic acid, have been studied as potential corrosion inhibitors for mild steel. These compounds showed significant inhibition efficiency, which was found to be directly related to concentration and inversely related to temperature. The compounds act as both anodic and cathodic inhibitors, primarily influencing the former, and effectively protect the steel surface. The study provided detailed insights into the thermodynamic parameters for dissolution and adsorption processes, along with quantum chemical parameters indicating the inhibitors' efficiency (Chaitra, Mohana, & Tandon, 2016).

  • Anti-corrosion and Quantum Chemical Analysis : Further research on thiazole hydrazones, closely related to 5-phenyl-1,3-thiazole-4-carboxylic acid, delved into their anti-corrosion potential for mild steel in acidic media. The study combined thermodynamic, electrochemical, and quantum chemical methods to demonstrate the compounds' effectiveness as mixed-type inhibitors. The compounds were found to decrease corrosion current density and increase charge transfer resistance, with their quantum chemical parameters well correlated with the experimental data (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

  • Antibacterial Properties : Some derivatives of 5-phenyl-1,3-thiazole-4-carboxylic acid have demonstrated significant antibacterial properties. A study synthesized a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines and evaluated their antibacterial properties against various strains of bacteria. The majority of the compounds showed increased antibacterial effect compared to Oxytetracycline, indicating their potential as antibacterial agents (Sapijanskaitė-Banevič et al., 2020).

  • Bioactive and Liquid Crystalline Properties : Certain carboxylic acid derivatives containing the 1,3,4-thiadiazole ring, closely associated with 5-phenyl-1,3-thiazole-4-carboxylic acid, have been synthesized and shown to display liquid crystalline behaviors. These compounds have potential applications in materials science and technology due to their unique properties (Jaffer, Aldhaif, & Tomi, 2017).

properties

IUPAC Name

5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIMZWZUYMBFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359143
Record name 5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-phenyl-1,3-thiazole-4-carboxylic Acid

CAS RN

13743-14-1
Record name 5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The ethyl 5-phenylthiazole-4-carboxylate was hydrolyzed according to known methods with 2N aqueous sodium hydroxide solution at 70° for 30 minutes, whereby, after acidification, there was obtained in 72% yield 5-phenyl-4-thiazolecarboxylic acid which melted at 189°-190° after recrystallization from methanol/diethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 4
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 5
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 6
5-phenyl-1,3-thiazole-4-carboxylic Acid

Citations

For This Compound
2
Citations
PJ Coleman, JD Schreier, CD Cox, MJ Breslin… - …, 2012 - Wiley Online Library
Insomnia is a common disorder that can be comorbid with other physical and psychological illnesses. Traditional management of insomnia relies on general central nervous system (…
S Nagashima, Y Matsushima, H Hamaguchi… - Bioorganic & Medicinal …, 2014 - Elsevier
Herein, we describe the synthesis and pharmacological profiles of novel quinuclidinyl heteroarylcarbamate derivatives. Among them, the quinuclidin-4-yl thiazolylcarbamate derivative …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.